molecular formula C14H15N3O4S B15210965 2-(S-(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl)thiopropionylglycine CAS No. 61560-18-7

2-(S-(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl)thiopropionylglycine

Cat. No.: B15210965
CAS No.: 61560-18-7
M. Wt: 321.35 g/mol
InChI Key: RVINKJMACQUZPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(S-(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl)thiopropionylglycine is a synthetic compound of significant research interest due to its incorporation of the 1,2,4-oxadiazole heterocycle, a privileged scaffold in drug discovery . The 1,2,4-oxadiazole ring is valued for its favorable physicochemical properties and is known to exhibit a broad spectrum of biological activities, making it a versatile building block in medicinal chemistry . Derivatives of this heterocycle have been investigated for diverse pharmacological applications, including as anti-inflammatory, analgesic, anticancer, antibacterial, and antidepressant agents . For instance, related 1,2,4-oxadiazole structures have demonstrated significant local analgesic and anti-inflammatory effects in preclinical models without central nervous system involvement, highlighting the potential of this chemotype for developing peripherally acting agents . The structure-activity relationship (SAR) of the 1,2,4-oxadiazole nucleus allows for extensive modification, enabling researchers to fine-tune properties like potency, selectivity, and metabolic stability . This compound is presented to the research community as a valuable intermediate or lead compound for further exploration in hit-to-lead optimization campaigns, mechanism of action studies, and the development of new bioactive molecules. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

61560-18-7

Molecular Formula

C14H15N3O4S

Molecular Weight

321.35 g/mol

IUPAC Name

2-[2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]propanoylamino]acetic acid

InChI

InChI=1S/C14H15N3O4S/c1-9(14(20)15-7-12(18)19)22-8-11-16-13(17-21-11)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,15,20)(H,18,19)

InChI Key

RVINKJMACQUZPK-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NCC(=O)O)SCC1=NC(=NO1)C2=CC=CC=C2

Origin of Product

United States

Q & A

Q. What are the optimal synthetic routes for 2-(S-(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl)thiopropionylglycine, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves multi-step reactions starting with key intermediates such as 4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-thiol. Classical alkylation with sodium monochloroacetate in aqueous medium under reflux (80–90°C, 2–3 hours) yields the target acid after acidification . Intermediate characterization employs:

  • Elemental analysis for purity verification.
  • Chromatographic methods (TLC/HPLC) to monitor reaction progress.
  • Spectral techniques :
    • ¹H NMR for proton environment mapping (e.g., thioether protons at δ 3.8–4.2 ppm).
    • IR spectroscopy to confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹).

Q. Table 1: Example Synthesis Conditions

StepReagent/ConditionTemperature/TimeYield (%)Reference
1Na monochloroacetate80°C, 2.5 hrs72–85
2Acidification (CH₃COOH)RT, 1 hr90+

Q. How is the structural integrity of this compound confirmed post-synthesis?

Methodological Answer: Structural validation combines:

  • High-resolution mass spectrometry (HRMS) for molecular ion confirmation (e.g., [M+H]⁺ matching theoretical mass within 5 ppm).
  • X-ray crystallography (if crystals are obtainable) to resolve stereochemistry and bond lengths .
  • ²D NMR techniques (COSY, HSQC) to assign coupling patterns and verify connectivity in complex regions (e.g., thiopropionylglycine backbone) .

Advanced Research Questions

Q. How can molecular docking studies predict the bioactivity of this compound derivatives?

Methodological Answer:

  • Target selection : Prioritize proteins with known roles in disease pathways (e.g., kinases, proteases) using databases like PDB or UniProt.
  • Software : AutoDock Vina or Schrödinger Suite for ligand-protein interaction simulations.
  • Parameters :
    • Grid box centered on active sites (e.g., ATP-binding pocket for kinases).
    • Scoring functions (e.g., binding energy < −7 kcal/mol suggests high affinity).
  • Validation : Compare docking poses with co-crystallized ligands (RMSD < 2.0 Å indicates reliability) .

Q. Table 2: Example Docking Results for Analogues

CompoundTarget ProteinBinding Energy (kcal/mol)Predicted Activity
Derivative AEGFR Kinase−8.2Inhibitor
Derivative BCOX-2−6.9Moderate binding

Q. What in vitro and in vivo models are appropriate for assessing the pharmacological activity of this compound?

Methodological Answer:

  • In vitro :
    • Enzyme inhibition assays (e.g., fluorogenic substrates for proteases).
    • Cell viability assays (MTT/WST-1) using cancer/primary cell lines.
    • Mechanistic studies : Western blotting for downstream signaling proteins (e.g., phosphorylated ERK/AKT) .
  • In vivo :
    • Rodent models : Xenograft tumors for antitumor efficacy.
    • Dosing regimen : Oral/intraperitoneal administration (10–50 mg/kg/day) with pharmacokinetic profiling (plasma t½, AUC) .

Q. How should researchers design experiments to resolve contradictory data on the compound’s mechanism of action?

Methodological Answer:

  • Hypothesis-driven redundancy : Replicate assays across independent labs (e.g., kinase panel screens vs. single-target assays).
  • Omics integration :
    • Transcriptomics (RNA-seq) to identify differentially expressed genes post-treatment.
    • Proteomics (LC-MS/MS) to map protein interaction networks.
  • Structural analogs : Synthesize and test derivatives to isolate pharmacophore contributions (e.g., oxadiazole vs. triazole core effects) .

Q. What methodologies are recommended for studying the environmental fate of this compound?

Methodological Answer:

  • Abiotic studies :
    • Hydrolysis/photolysis : Expose to UV light (λ = 254 nm) or buffer solutions (pH 4–9) at 25–50°C.
    • Soil adsorption : Batch experiments with varying organic matter content (e.g., Freundlich isotherms) .
  • Biotic studies :
    • Microbial degradation : Use activated sludge or soil microbiota to measure half-life under aerobic/anaerobic conditions.
    • Ecotoxicology : Daphnia magna or algal growth inhibition tests (OECD guidelines) .

Q. How can researchers integrate computational and experimental approaches to optimize derivatives?

Methodological Answer:

  • QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors to predict bioavailability.
  • Synthetic prioritization : Focus on derivatives with >80% similarity to lead compound (Tanimoto coefficient).
  • ADME screening : SwissADME or pkCSM to filter candidates with poor permeability (e.g., Caco-2 < 5 × 10⁻⁶ cm/s) or hepatic toxicity .

Q. Guidelines for Researchers

  • Theoretical framing : Link studies to medicinal chemistry principles (e.g., bioisosteric replacement of oxadiazole) .
  • Data rigor : Use ≥3 biological replicates and report mean ± SEM. Avoid overreliance on single-donor cell lines.
  • Contradiction resolution : Cross-validate findings with orthogonal methods (e.g., SPR for binding affinity vs. docking) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.